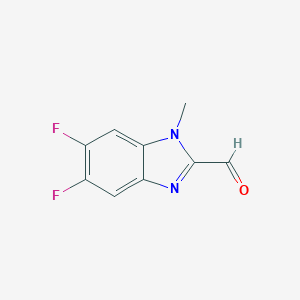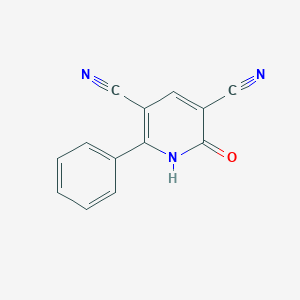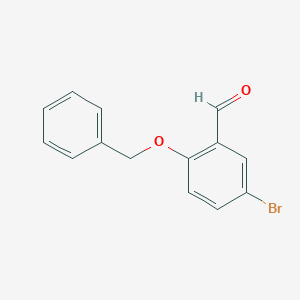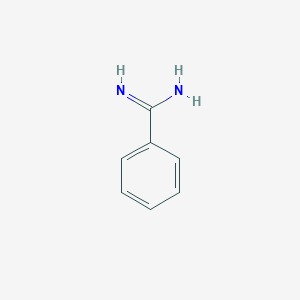
1,3,2lambda2-Dioxastannonane-4,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2lambda2-Dioxastannonane-4,9-dione is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in research. This compound is also known as DASQ and is a member of the stannane family of compounds. DASQ has a unique structure that makes it an attractive candidate for various scientific applications, including biochemical and physiological research.
Mechanism of Action
The mechanism of action of DASQ is not well understood, but it is believed to be related to its antioxidant properties. DASQ has been shown to scavenge free radicals and reduce oxidative stress in cells. This may be the reason why DASQ has been shown to have anti-cancer properties, as oxidative stress is known to play a role in the development of cancer.
Biochemical and Physiological Effects:
DASQ has been shown to have several biochemical and physiological effects. In vitro studies have shown that DASQ can inhibit the growth of cancer cells and reduce oxidative stress in cells. DASQ has also been shown to have anti-inflammatory properties, which make it an attractive candidate for the study of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DASQ is its unique structure, which makes it an attractive candidate for various scientific applications. DASQ is also relatively easy to synthesize, which makes it accessible to researchers. However, DASQ has some limitations, including its stability and solubility. DASQ is relatively unstable and can degrade over time, which can make it difficult to work with. DASQ is also not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of DASQ. One potential direction is the study of DASQ in animal models. While DASQ has been extensively studied in vitro, its effects in vivo are not well understood. Another potential direction is the study of DASQ in the context of neurodegenerative diseases. DASQ has been shown to have neuroprotective properties, which make it an attractive candidate for the study of diseases such as Alzheimer's and Parkinson's. Finally, the optimization of the synthesis of DASQ and the development of new derivatives of DASQ may lead to the discovery of new compounds with even more potent properties.
Synthesis Methods
The synthesis of DASQ is a complex process that involves several steps. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form a chalcone intermediate. The chalcone intermediate is then reacted with stannous chloride in the presence of a reducing agent to form the final product, DASQ. The synthesis of DASQ has been optimized over the years to improve the yield and purity of the final product.
Scientific Research Applications
DASQ has been widely used in scientific research due to its unique properties. One of the primary applications of DASQ is in the study of oxidative stress. DASQ has been shown to have antioxidant properties, which make it an attractive candidate for the study of oxidative stress-related diseases. DASQ has also been used in the study of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
112131-14-3 |
|---|---|
Molecular Formula |
C6H8O4Sn |
Molecular Weight |
262.83 g/mol |
IUPAC Name |
1,3,2λ2-dioxastannonane-4,9-dione |
InChI |
InChI=1S/C6H10O4.Sn/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
LTCDUZSZNPSELB-UHFFFAOYSA-L |
SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
Canonical SMILES |
C1CCC(=O)O[Sn]OC(=O)C1 |
synonyms |
Adipic acid tin(II) salt |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)







